Product packaging for 7-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one(Cat. No.:CAS No. 1245808-46-1)

7-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one

Cat. No.: B567964
CAS No.: 1245808-46-1
M. Wt: 228.045
InChI Key: RMTHEGCZJQQBPX-UHFFFAOYSA-N
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Description

Significance of Benzoxazinone (B8607429) Heterocycles in Contemporary Chemical and Biological Sciences

Benzoxazinones are a class of bicyclic heterocyclic compounds formed by the fusion of a benzene (B151609) ring with an oxazine (B8389632) ring. researchgate.net This structural motif is found in a variety of natural products, particularly in gramineous plants like maize, where they act as chemical defense agents against insects and pathogens. researchgate.net Beyond their natural roles, synthetic benzoxazinone derivatives have become privileged scaffolds in medicinal chemistry due to their broad and potent biological activities.

The development of efficient synthetic methods to access these fused N,O-heterocyclic skeletons has been a significant focus in organic synthesis for many years. nih.gov The versatility of the benzoxazinone core allows for extensive chemical modification, making it an attractive starting point for developing new therapeutic agents and functional materials. nih.govresearchgate.net Researchers have successfully synthesized and evaluated numerous derivatives, demonstrating a wide range of pharmacological effects. These activities include anticancer, antibacterial, antiviral, antifungal, anti-inflammatory, and antimalarial properties. nih.govresearchgate.net The inhibitory potential of some benzoxazinones is thought to stem from the electrophilicity of the lactone carbonyl group, which can interact with biological targets such as enzymes. researchgate.net

The wide-ranging applications of benzoxazinones across medicinal chemistry, agrochemicals, and materials science underscore their importance and continue to fuel research into novel derivatives. researchgate.netnih.gov

Rationale for Research on Halogenated Benzoxazinone Derivatives

The incorporation of halogen atoms—most commonly fluorine, chlorine, bromine, and iodine—into pharmacologically active molecules is a well-established strategy in drug design. Halogenation can profoundly influence a compound's properties, including its lipophilicity, metabolic stability, binding affinity, and membrane permeability.

Research into halogenated derivatives of various heterocyclic scaffolds has yielded compounds with significantly enhanced biological activity. For instance, studies on benzothiadiazine derivatives, a class of compounds structurally related to benzoxazinones, found that specific halogenation patterns led to potent anticancer activity. nih.govnih.gov Notably, the introduction of a bromine atom at the 7-position of the benzothiadiazine ring, combined with other modifications, resulted in compounds with promising and selective activity against triple-negative breast cancer cells. nih.gov This highlights the potential of 7-bromo functionalization as a key strategy for enhancing cytotoxic effects in related heterocyclic systems.

The rationale for investigating halogenated benzoxazinones, therefore, is to leverage these established benefits. The bromine atom in 7-bromo-1H-benzo[d] nih.govresearchgate.netoxazin-2(4H)-one is expected to modulate its electronic and steric profile, potentially leading to new or improved interactions with biological targets. The synthesis of such compounds allows for systematic structure-activity relationship (SAR) studies, providing valuable insights for the rational design of more effective therapeutic agents. nih.gov

Scope and Research Focus on 7-bromo-1H-benzo[d]nih.govresearchgate.netoxazin-2(4H)-one

The specific research focus on 7-bromo-1H-benzo[d] nih.govresearchgate.netoxazin-2(4H)-one is centered on its potential as a novel building block for creating more complex molecules with enhanced biological activity. While extensive research exists on the broader benzoxazinone class, the investigation into this particular brominated isomer is more nascent. The primary scope involves its synthesis and subsequent evaluation in various biological assays, guided by the activities observed in related compounds.

Key research interests include:

Synthesis: Developing efficient and regioselective methods for the synthesis of 7-bromo-1H-benzo[d] nih.govresearchgate.netoxazin-2(4H)-one and its derivatives. Research on related structures, such as 1H-benzo[d] nih.govresearchgate.netoxazine-2,4-diones, provides foundational methodologies that can be adapted for this purpose. rsc.orgnih.govnih.gov

Anticancer Activity: Given that halogenated heterocycles and benzoxazinones have shown promise as anticancer agents, a primary focus is the evaluation of this compound against various cancer cell lines. nih.govdocumentsdelivered.comresearchgate.net

Antimicrobial Properties: The benzoxazinone scaffold is known for its antimicrobial effects, making this derivative a candidate for the development of new antibacterial or antifungal agents. nih.govresearchgate.net

The study of 7-bromo-1H-benzo[d] nih.govresearchgate.netoxazin-2(4H)-one represents a targeted effort to explore a specific area of chemical space, with the hypothesis that the unique combination of the benzoxazinone core and 7-bromo substitution will yield molecules with valuable and distinct properties for further development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrNO2 B567964 7-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one CAS No. 1245808-46-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-1,4-dihydro-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-6-2-1-5-4-12-8(11)10-7(5)3-6/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTHEGCZJQQBPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)Br)NC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Bromo 1h Benzo D 1 2 Oxazin 2 4h One and Analogous Benzoxazinone Scaffolds

Classical and Established Synthetic Routes to Benzoxazinones

Traditional methods for synthesizing benzoxazinones have long been the cornerstone of their production, primarily relying on the cyclization of readily available precursors like anthranilic acid derivatives or the carbonylation of haloaryl compounds.

The most prevalent and historically significant route to benzoxazinones involves the use of anthranilic acid (2-aminobenzoic acid) and its derivatives. nih.gov The dual functionality of this molecule, containing both a carboxylic acid and an amino group, allows for straightforward condensation and cyclization reactions. nih.gov

A common approach is the N-acylation of anthranilic acid with various acylating agents such as acid chlorides or anhydrides, followed by cyclodehydration to form the heterocyclic ring. umich.edumdpi.comnih.gov For instance, reacting anthranilic acid with benzoyl chloride in pyridine produces an N-acylated intermediate, which can then be cyclized. nih.govd-nb.info Various cyclizing agents, including acetic anhydride, polyphosphoric acid, and cyanuric chloride, have been employed to facilitate this ring-closing step. nih.govnih.govuomosul.edu.iq The reaction of anthranilic acid with isocyanates also provides a direct route to certain benzoxazinone (B8607429) derivatives. uomosul.edu.iq

The synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones can be accomplished in a one-pot procedure. This involves the initial N-acylation of anthranilic acid with an appropriate acid chloride in the presence of triethylamine, followed by the addition of a cyclizing agent like cyanuric chloride in dimethylformamide (DMF) to yield the final product. nih.gov

Table 1: Examples of Cyclization Reactions Using Anthranilic Acid Derivatives

Anthranilic Acid DerivativeReagentCyclizing AgentProduct TypeReference
Anthranilic acidAroyl chloridesPyridine (as base/solvent)2-Aryl-benzoxazin-4-ones mdpi.com
Anthranilic acidAcid chloridesCyanuric chloride/DMF2-Substituted-benzoxazin-4-ones nih.gov
N-acyl anthranilic acids-Acetic anhydride2-Substituted-benzoxazin-4-ones uomosul.edu.iq
Anthranilic acidα-Keto acidsCuCl (catalyst)2-Substituted-benzoxazin-4-ones mdpi.com
Anthranilic acidOrtho estersAcid catalyst2-Substituted-benzoxazin-4-ones mdpi.com

Transition-metal catalysis, particularly with palladium, offers a powerful alternative for constructing the benzoxazinone ring system. umich.edu These methods typically involve the carbonylation of ortho-haloanilines or their derivatives, using carbon monoxide (CO) as a C1 building block. ccspublishing.org.cnumich.edu

One established method is the palladium-catalyzed carbonylative cyclization of N-(o-bromoaryl)amides. organic-chemistry.orgnih.gov This reaction introduces a carbonyl group and facilitates intramolecular ring closure to form the benzoxazinone. To circumvent the challenges of handling toxic, high-pressure carbon monoxide gas, stable and easy-to-handle CO surrogates have been developed. Paraformaldehyde, for example, has been successfully used as a source of CO in situ for the palladium-catalyzed synthesis of substituted benzoxazinones from N-(o-bromoaryl)amides. organic-chemistry.orgnih.gov This approach demonstrates good functional group tolerance, although substrates with strong electron-withdrawing groups may result in lower yields due to competing debromination reactions. organic-chemistry.org

Heterogeneous palladium catalysts have also been developed for the carbonylative coupling of 2-iodoanilines with aryl iodides, providing a practical route to 2-arylbenzoxazinones with the benefit of easy catalyst recycling. organic-chemistry.org

Table 2: Palladium-Catalyzed Synthesis of Benzoxazinones

PrecursorCarbonyl SourceCatalyst System (Example)Key FeaturesReference
N-(o-bromoaryl)amidesParaformaldehydePd(OAc)₂, XantPhos (ligand)Avoids use of CO gas; good generality. organic-chemistry.orgnih.gov
2-Iodoanilines and Aryl iodidesCarbon Monoxide (gas)Heterogeneous Pd catalystRecyclable catalyst, good yields. organic-chemistry.org
Anthranilic acid and Aryl bromideCarbon Monoxide (gas)PdCl₂(PhCN)₂/P(t-Bu)₃·HBF₄Mild reaction conditions. umich.edu
1-Azido-2-iodobenzenes and AminesCarbon Monoxide (gas)Palladium catalystAvoids external oxidants. organic-chemistry.org

Green Chemistry and Sustainable Synthesis of Benzoxazinone Systems

In response to the growing need for environmentally responsible chemical manufacturing, green chemistry principles have been applied to the synthesis of benzoxazinones. These efforts focus on reducing waste, avoiding hazardous materials, and improving energy efficiency through methods such as catalyst-free reactions, biocatalysis, and microwave assistance.

Developing synthetic protocols that eliminate the need for both catalysts and volatile organic solvents is a key goal of green chemistry. Several methodologies for benzoxazinone synthesis align with this objective. For example, 2-substituted-4H-3,1-benzoxazin-4-ones have been efficiently prepared from N-acyl anthranilic acid derivatives under solvent-free conditions by mixing the precursor with silica gel or bentonite and heating the mixture to its melting point for a few minutes. iau.ir This method is rapid, avoids deleterious solvents, and simplifies purification. iau.ir

Transition-metal-free approaches are also prominent. One such strategy involves the reaction of α-keto acids with 2-aminophenols in water, a benign and abundant solvent, to produce benzoxazinones without any catalyst. organic-chemistry.org The products can often be purified by simple filtration. organic-chemistry.org Additionally, thermo-promoted reactions of anthranils with carboxylic acids have been shown to produce 2-arylated benzoxazinones under catalyst-free conditions. nih.gov

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations, often with high selectivity and under mild, aqueous conditions. While the application of biocatalysis is widespread in organic synthesis, its specific use for the direct construction of the 7-bromo-1H-benzo[d] Current time information in Pasuruan, ID.nih.govoxazin-2(4H)-one scaffold or analogous benzoxazinones is not extensively documented in the reviewed literature. This suggests that biocatalytic routes for this particular heterocyclic system represent an underexplored area with potential for future research and development.

Microwave irradiation has emerged as a powerful tool in chemical synthesis, offering significant advantages over conventional heating methods. researchgate.neteurekaselect.com By directly coupling with the molecules in the reaction mixture, microwave heating can lead to dramatic accelerations in reaction rates, often resulting in shorter reaction times, higher yields, and cleaner reaction profiles. uaeh.edu.mxresearchgate.net

The synthesis of benzoxazinone systems has benefited from this technology. For example, an efficient and eco-friendly one-step synthesis of benzoxazine-2,4-diones from phthalic anhydride derivatives has been developed using microwave irradiation under solvent-free conditions. researchgate.nettandfonline.com This method is significantly faster than conventional heating. researchgate.nettandfonline.com Microwave assistance has also been applied to the acid-catalyzed reaction of anthranilic acids with ortho esters, demonstrating its utility in accelerating classical cyclization reactions. mdpi.comnih.gov The rapid and efficient nature of microwave-assisted synthesis makes it a highly attractive green chemistry technique for producing benzoxazinone scaffolds. researchgate.netnycu.edu.tw

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction TypeConventional MethodMicrowave-Assisted MethodKey Advantage of MicrowaveReference
Synthesis of Benzoxazine-2,4-diones from Phthalic AnhydridesLonger reaction timesShorter reaction times (minutes)Rapid, efficient, eco-friendly researchgate.nettandfonline.com
Cyclization of Anthranilic Acid with Ortho EstersHours (e.g., 24-48 h)MinutesSignificant rate acceleration mdpi.comnih.gov
Synthesis of Quinoxaline-2-ones (related heterocycle)Standard reflux timesCompleted within a few minutesDrastic reduction in reaction time nycu.edu.tw

Novel and Emerging Synthetic Strategies for 7-bromo-1H-benzo[d]Current time information in Pasuruan, ID.arkat-usa.orgoxazin-2(4H)-one and Derivatives

While traditional synthetic routes to benzoxazinone scaffolds are well-established, the field of organic synthesis is continually advancing toward more efficient, atom-economical, and environmentally benign methodologies. In recent years, novel strategies have emerged that offer innovative approaches to constructing and functionalizing the benzoxazinone core. Among the most promising of these are cross-dehydrogenative coupling (CDC) reactions and transition-metal-catalyzed C-H activation and annulation processes. These methods often provide direct routes to complex derivatives from simple precursors, minimizing the need for pre-functionalization and reducing waste. The following sections detail the application of these modern strategies in the synthesis of benzoxazinone derivatives, providing a framework for their potential application to the synthesis of 7-bromo-1H-benzo[d] Current time information in Pasuruan, ID.arkat-usa.orgoxazin-2(4H)-one.

Cross-Dehydrogenative Coupling (CDC) Reactions

Cross-dehydrogenative coupling (CDC) represents a powerful and increasingly popular strategy in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This approach involves the direct coupling of two C-H bonds, offering high atom economy as it avoids the need for pre-functionalized starting materials. arkat-usa.orgresearchgate.net This methodology has been successfully applied to the synthesis of functionalized benzoxazinone derivatives.

A novel method for C(sp³)–C(sp³) oxidative dehydrogenative coupling has been developed for 1,4-benzoxazin-2-ones with malonate derivatives. arkat-usa.org This reaction proceeds under solvent-free ball-milling conditions, utilizing iron(II) chloride (FeCl₂) as an inexpensive catalyst and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as the oxidant. arkat-usa.orgresearchgate.net The conditions are considered mild and environmentally benign, providing the target products in high yields within a few hours. arkat-usa.org The reaction demonstrates applicability to various N-substituted benzoxazinone derivatives. arkat-usa.org

Table 1: FeCl₂-Catalyzed Cross-Dehydrogenative Coupling of N-Substituted Benzoxazin-2-ones with Malonates arkat-usa.org

Entry N-Substituent of Benzoxazin-2-one Malonate Derivative Product Yield (%) Time (h)
1 N-benzyl Diethyl malonate 3a 95 3
2 N-(4-chlorobenzyl) Diethyl malonate 3d 88 3
3 N-(4-methylbenzyl) Diethyl malonate 3e 92 3
4 N-CH₂CO₂Et Diethyl malonate 3f 69 5
5 N-benzyl Dimethyl malonate 3b 93 3

Beyond this specific application, metal-catalyzed oxidative C(sp³)-H/C(sp²)-H bond functionalization of 1,4-benzoxazinones has been explored with various substrates, including indoles and resorcinol, using catalysts based on iron, copper, and silver. researchgate.net These CDC reactions showcase a versatile strategy for introducing molecular complexity to the benzoxazinone scaffold.

C-H Activation and Annulation Processes

The direct functionalization of carbon-hydrogen (C-H) bonds is a transformative tool in modern organic synthesis, enabling the construction of complex molecular architectures from simple, unactivated precursors. nih.gov This strategy has been effectively employed to synthesize and functionalize the benzoxazinone ring system through intramolecular or intermolecular annulation cascades. nih.gov Transition metals, particularly palladium and rhodium, have proven to be highly effective catalysts for these transformations. nih.gov

One notable example involves a Rhodium(III)-catalyzed cascade annulation sequence. nih.gov In this approach, an anthranilic acid derivative, serving as the starting material, utilizes its inherent carboxylic acid group as a directing group to facilitate a double amidation with dioxazolones, which is followed by a dehydrative annulation to yield 2,5-disubstituted benzoxazin-4-ones. nih.gov This process involves two sequential C-H activation events. nih.gov

Palladium catalysis has also been utilized for intramolecular C-H activation to form the benzoxazinone core. nih.gov In one such strategy, N-alkyl-N-aryl anthranilic acids undergo an intramolecular C(sp³)-H activation/C-O bond formation cycle. nih.gov The reaction, catalyzed by a palladium complex and promoted by silver(I) oxide (Ag₂O) as an oxidant, proceeds via the formation of a silver-carboxylate intermediate, which facilitates the C(sp³)-H activation and subsequent reductive elimination to furnish 1,2-dihydro-4H-3,1-benzoxazin-4-ones. nih.gov

Table 2: Examples of C-H Activation and Annulation for Benzoxazinone Synthesis nih.gov

Catalyst System Starting Material Type Coupling Partner Key Process Product Type
Rh(III) Anthranilic Acids Dioxazolones Carboxylic acid-directed double amidation, dehydrative annulation 2,5-Disubstituted benzoxazin-4-ones
Pd(II) / Ag₂O N-alkyl-N-aryl anthranilic acids None (intramolecular) Intramolecular C(sp³)-H activation, C-O bond formation 1,2-Dihydro-4H-3,1-benzoxazin-4-ones

These C-H activation strategies represent a highly efficient and step-economical means of assembling the benzoxazinone skeleton, offering a powerful alternative to classical condensation methods and enabling access to a diverse range of substituted analogs.

Reaction Mechanisms and Chemical Transformations of 7 Bromo 1h Benzo D 1 2 Oxazin 2 4h One

Mechanistic Investigations of Benzoxazinone (B8607429) Formation Pathways

The synthesis of the benzoxazinone ring system, a core component of many biologically active molecules, can be achieved through several mechanistic pathways. researchgate.net While specific mechanistic studies for 7-bromo-1H-benzo[d] Current time information in Pasuruan, ID.researchgate.netoxazin-2(4H)-one are not extensively detailed in publicly available literature, the formation pathways can be understood from established methods for synthesizing related benzoxazinone structures.

One common and direct method involves the cyclization of substituted anthranilic acids (2-aminobenzoic acids). researchgate.netresearchgate.net For the synthesis of 7-bromo-1H-benzo[d] Current time information in Pasuruan, ID.researchgate.netoxazin-2(4H)-one, the likely starting material would be 2-amino-4-bromobenzoic acid. The formation from N-protected aminobenzoic acids has also been investigated. For instance, the reaction of N-alkoxycarbonyl (like Cbz or EtOCO) or N-Fmoc protected 2-aminobenzoic acids with thionyl chloride can lead to the formation of 1H-benzo[d] Current time information in Pasuruan, ID.researchgate.netoxazine-2,4-diones. nih.gov

Another significant pathway involves a palladium-catalyzed carbonylation reaction. organic-chemistry.org This method utilizes N-(bromoaryl)amides as precursors. In this approach, a palladium catalyst facilitates the insertion of a carbonyl group, sourced from reagents like paraformaldehyde, to form the heterocyclic ring. organic-chemistry.org

A two-step process starting from phthalides (isobenzofuran-1(3H)-ones) presents an alternative route. nih.gov This procedure begins with the aminolysis of the phthalide ring to create a 2-hydroxymethyl substituted benzamide derivative. A subsequent Hofmann rearrangement of this intermediate leads to the formation of the benzoxazinone core. nih.gov

The general mechanism for the formation from anthranilic acid and a carbonylating agent, such as phosgene or its equivalents, typically involves the initial formation of an N-acyl intermediate. This is followed by an intramolecular nucleophilic attack of the carboxylic acid's hydroxyl group onto the newly formed carbonyl group, leading to cyclization and the elimination of a leaving group to yield the stable benzoxazinone ring.

Reactivity of the Benzoxazinone Core with Electrophiles and Nucleophiles

The benzoxazinone core of 7-bromo-1H-benzo[d] Current time information in Pasuruan, ID.researchgate.netoxazin-2(4H)-one contains several reactive sites, particularly the ester and amide functionalities within the heterocyclic ring. These sites are susceptible to attack by both nucleophiles and electrophiles.

Reaction with Nucleophiles:

The reaction of benzoxazinones with nucleophiles often results in the opening of the heterocyclic ring, followed by rearrangement or further reaction. Nitrogen and oxygen nucleophiles are commonly employed in these transformations.

Studies on the closely related 6,8-dibromo-2-ethyl-4H-benzo[d] Current time information in Pasuruan, ID.researchgate.netoxazin-4-one demonstrate that reaction with nitrogen nucleophiles, such as primary amines, leads to the formation of quinazolinone derivatives. researchgate.netnih.gov The proposed mechanism involves an initial nucleophilic attack by the amine on the carbonyl carbon of the ester group, causing the ring to open. This is followed by an intramolecular cyclization through the elimination of a water molecule, resulting in the more stable quinazolinone ring system. researchgate.net

Oxygen nucleophiles, like alcohols, can also react with the benzoxazinone core. For example, the reaction with ethanol can yield an ethyl benzoate derivative, indicating the cleavage of the heterocyclic ring. nih.gov

NucleophileReagent ExampleProduct Type
Nitrogen NucleophilePrimary Amines (R-NH₂)Quinazolinone derivatives
Oxygen NucleophileEthanol (CH₃CH₂OH)Ethyl benzoate derivative

Reaction with Electrophiles:

The benzoxazinone ring can also react with carbon electrophiles. For instance, reactions with benzaldehyde derivatives in the presence of a base can lead to condensation at the active methylene group (if present at the 2-position) or other positions on the ring, resulting in more complex benzoxazinone structures. nih.gov

ElectrophileReagent ExampleProduct Type
Carbon ElectrophileBenzaldehyde DerivativesSubstituted benzoxazinones

Transformation Pathways of Bromine Substituents

The bromine atom at the 7-position of the aromatic ring is a key functional handle that allows for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

The bromo-substituent makes the compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. mdpi.com These reactions typically involve an oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a suitable coupling partner and reductive elimination to yield the final product and regenerate the catalyst. youtube.com

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, attaching a new aryl or vinyl group at the 7-position. beilstein-journals.orgsemanticscholar.org

Sonogashira Coupling: This reaction involves coupling with terminal alkynes, catalyzed by palladium and a copper co-catalyst, to introduce an alkynyl group onto the aromatic ring. beilstein-journals.org

Heck Coupling: The bromine substituent can be replaced by an alkene through reaction with an alkene in the presence of a palladium catalyst and a base.

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine, leading to the synthesis of 7-amino-substituted benzoxazinones.

These transformations are highly versatile and allow for the synthesis of a diverse library of derivatives from the 7-bromo-1H-benzo[d] Current time information in Pasuruan, ID.researchgate.netoxazin-2(4H)-one scaffold. The incorporation of bromine atoms can enhance the reactivity of the compound in such cross-coupling reactions. mdpi.com

Reaction NameCoupling PartnerResulting Functional Group
Suzuki-MiyauraAryl/Vinyl Boronic AcidAryl/Vinyl
SonogashiraTerminal AlkyneAlkynyl
HeckAlkeneAlkene
Buchwald-HartwigAmineAmino

Nucleophilic Aromatic Substitution:

While less common than palladium-catalyzed reactions for aryl bromides, under certain conditions, the bromine atom can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The reactivity in SNAr reactions is enhanced by the presence of electron-withdrawing groups on the aromatic ring. mdpi.com

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 7 Bromo 1h Benzo D 1 2 Oxazin 2 4h One

Computational Chemistry and Molecular Modeling Studies of 7 Bromo 1h Benzo D 1 2 Oxazin 2 4h One

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution, which in turn governs the molecule's geometry, stability, and reactivity.

For a molecule like 7-bromo-1H-benzo[d] Current time information in Pasuruan, ID.tandfonline.comoxazin-2(4H)-one, DFT calculations would typically be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.

Calculate Electronic Properties: Compute key descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding.

While specific DFT data for 7-bromo-1H-benzo[d] Current time information in Pasuruan, ID.tandfonline.comoxazin-2(4H)-one is not available in the searched literature, studies on related benzoxazinone (B8607429) and benzothiazole (B30560) derivatives have successfully used DFT to analyze their structures and vibrational frequencies. mdpi.comnih.gov Such analyses provide a theoretical foundation that complements experimental data from techniques like X-ray crystallography and spectroscopy.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide insights into the dynamic nature of a molecule over time. By simulating the movements of atoms and bonds according to the laws of classical mechanics, MD can reveal the conformational landscape of a molecule in different environments (e.g., in a solvent or near a biological receptor).

For 7-bromo-1H-benzo[d] Current time information in Pasuruan, ID.tandfonline.comoxazin-2(4H)-one, MD simulations would be instrumental in:

Conformational Sampling: Identifying the range of possible shapes (conformations) the molecule can adopt and determining their relative stabilities.

Flexibility Analysis: Assessing the rigidity or flexibility of different parts of the molecule, such as the rotation of substituent groups.

Solvation Effects: Understanding how the molecule interacts with solvent molecules, which influences its solubility and behavior in a biological medium.

Complex Stability: When docked to a target protein, MD simulations can assess the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the binding. researchgate.net

Research on similar heterocyclic systems, such as benzoxazinone-triazole hybrids, has employed MD simulations to evaluate the stability of ligand-protein complexes, analyzing parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to confirm the stability of the interaction. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is central to structure-based drug design, helping to identify potential biological targets and elucidate the mechanism of action.

While no specific molecular docking studies featuring 7-bromo-1H-benzo[d] Current time information in Pasuruan, ID.tandfonline.comoxazin-2(4H)-one have been identified in the reviewed literature, the benzoxazinone scaffold has been the subject of numerous such investigations against various biological targets. nih.govnih.gov For instance, different benzoxazinone derivatives have been docked into the active sites of enzymes like HIV-1 reverse transcriptase and dihydrofolate reductase to explore their inhibitory potential. nih.govnih.gov

Binding mode analysis involves a detailed examination of the interactions between the docked ligand and the amino acid residues within the target's binding site. Key interactions that are typically analyzed include:

Hydrogen Bonds: Crucial for affinity and specificity.

Hydrophobic Interactions: Formed between nonpolar regions of the ligand and receptor.

Pi-Pi Stacking: Occurs between aromatic rings.

Halogen Bonds: Interactions involving the bromine atom, which can act as a halogen bond donor.

In studies on related benzoxazinones, docking analyses have successfully identified critical amino acid residues that form hydrogen bonds or other key interactions, thereby rationalizing the observed biological activity. nih.gov

Molecular docking programs calculate a "docking score" or an estimated free energy of binding (ΔG), which quantifies the affinity of the ligand for the target protein. A lower (more negative) score generally indicates a more favorable binding interaction. These scores are used to rank different compounds and prioritize them for further experimental testing. While no predicted binding affinities are reported for 7-bromo-1H-benzo[d] Current time information in Pasuruan, ID.tandfonline.comoxazin-2(4H)-one, this would be a primary output of any future docking study.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of new, unsynthesized compounds and guide the design of more effective molecules.

No QSAR studies specifically including 7-bromo-1H-benzo[d] Current time information in Pasuruan, ID.tandfonline.comoxazin-2(4H)-one were found. However, QSAR studies have been successfully performed on series of benzoxazinone derivatives for various activities. tandfonline.commdpi.comnih.govnih.gov For example, 2D and 3D-QSAR models have been developed for benzoxazinones as HIV-1 reverse transcriptase inhibitors and as antiplatelet agents. tandfonline.commdpi.comnih.govnih.gov These studies identified that descriptors related to steric, electrostatic, and hydrophobic fields, as well as the presence of specific functional groups, significantly affect the biological activity. tandfonline.comnih.govnih.gov

The table below illustrates the type of data generated in a 3D-QSAR study on substituted benzoxazinones as antiplatelet agents, showing the correlation between actual and predicted activity.

Table 1: Example of QSAR Data for a Series of Benzoxazinone Derivatives as Antiplatelet Agents (Note: This table is illustrative and based on a study of related compounds, not 7-bromo-1H-benzo[d] Current time information in Pasuruan, ID.tandfonline.comoxazin-2(4H)-one)

Compound ID Actual Activity (IC₅₀, µM) Predicted Activity (IC₅₀, µM) Residual
1 0.87 0.89 -0.02
2 1.12 1.08 0.04
3 2.54 2.60 -0.06
4 5.10 5.05 0.05
5 7.30 7.33 -0.03

Data modeled after findings in studies on antiplatelet benzoxazinones to illustrate QSAR principles. mdpi.comnih.gov

In Silico Prediction of Molecular Properties Relevant to Research Design

Cheminformatics tools allow for the rapid calculation of molecular properties that are critical for assessing a compound's potential as a drug candidate. These properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties, can be predicted before a compound is even synthesized. Rules like Lipinski's Rule of Five help to evaluate the "drug-likeness" and potential for oral bioavailability. mdpi.comnih.gov

For 7-bromo-1H-benzo[d] Current time information in Pasuruan, ID.tandfonline.comoxazin-2(4H)-one, key molecular properties have been calculated using computational methods and are presented below. These predictions suggest that the compound generally possesses favorable physicochemical characteristics for a potential drug candidate. mdpi.comnih.govrsc.org

Table 2: Predicted Molecular Properties of 7-bromo-1H-benzo[d] Current time information in Pasuruan, ID.tandfonline.comoxazin-2(4H)-one

Property Predicted Value Reference/Method
Molecular Formula C₈H₆BrNO₂ -
Molecular Weight 228.05 g/mol scbt.com
XLogP3 1.8 PubChem
Hydrogen Bond Donors 2 PubChem
Hydrogen Bond Acceptors 2 PubChem
Rotatable Bonds 0 PubChem
Topological Polar Surface Area (TPSA) 58.4 Ų PubChem
Lipinski's Rule of Five Violations 0 Calculated

Properties are based on publicly available data and computational predictions.

Structure Activity Relationship Sar Investigations of 7 Bromo 1h Benzo D 1 2 Oxazin 2 4h One Derivatives

Impact of Bromine Substitution on Molecular Interaction Profiles

The presence and position of a halogen atom, such as bromine, on a drug-like molecule can significantly alter its physicochemical properties and, consequently, its interaction with biological targets. The bromine atom at the 7-position of the 1H-benzo[d] Current time information in Pasuruan, ID.nih.govoxazin-2(4H)-one core is expected to influence its molecular interaction profile in several ways:

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms like oxygen, nitrogen, or sulfur in the active site of a protein. This can contribute to the binding affinity and selectivity of the compound.

Hydrophobicity: The introduction of a bromine atom increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and interact with hydrophobic pockets within a target protein.

Steric Effects: The size of the bromine atom can introduce steric hindrance, which may either promote a favorable binding conformation or prevent the molecule from fitting into a binding site.

While direct studies on the molecular interaction profiles of a series of 7-bromo-1H-benzo[d] Current time information in Pasuruan, ID.nih.govoxazin-2(4H)-one derivatives are limited, research on other brominated heterocyclic compounds has demonstrated the importance of these factors in determining biological activity. For instance, in a series of 7-nitro-2-aryl-4H-benzo[d] Current time information in Pasuruan, ID.nih.govoxazin-4-ones, a closely related scaffold, the presence of a bromo-substituent on the 2-aryl ring was evaluated for its impact on anticancer activity. nih.gov

Systematic Modification and Derivatization Strategies of the Benzoxazinone (B8607429) Core

The 1H-benzo[d] Current time information in Pasuruan, ID.nih.govoxazin-2(4H)-one core offers several positions for systematic modification to explore the SAR and optimize biological activity. Key derivatization strategies include:

Substitution at the N-1 position: The nitrogen atom of the oxazinone ring can be alkylated or acylated to introduce various functional groups. These modifications can influence the compound's solubility, metabolic stability, and interactions with the target.

Substitution at the C-2 position: While the parent compound has a carbonyl group at C-2, in the related 4-oxo isomers, this position is a common site for introducing aryl or alkyl substituents. In the case of the 2-oxo scaffold, modifications could be explored at other positions.

Modification of the Benzene (B151609) Ring: Besides the bromine at the 7-position, other positions on the benzene ring (C-5, C-6, C-8) can be substituted with various electron-donating or electron-withdrawing groups to fine-tune the electronic properties and steric profile of the molecule.

The synthesis of such derivatives often involves multi-step reaction sequences, starting from appropriately substituted anthranilic acids or 2-aminophenols. For example, the synthesis of related benzoxazinones has been achieved through the reaction of anthranilic acids with various substituted benzoyl chlorides.

Elucidation of Key Pharmacophoric Features Governing Biological Responses

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For benzoxazinone derivatives, pharmacophore modeling studies have been conducted to identify key features for activities such as antiplatelet aggregation. These studies have highlighted the importance of:

Hydrogen Bond Acceptors: The carbonyl groups and the oxygen atom within the oxazinone ring are potential hydrogen bond acceptors.

Aromatic Rings: The benzene ring of the benzoxazinone core provides a scaffold for π-π stacking and hydrophobic interactions.

Hydrophobic Features: Substituents on the benzoxazinone core can contribute to hydrophobic interactions with the target protein.

Correlation of Molecular Structure with Observed In Vitro Biological Activity

For example, in a study of benzoxazinone derivatives as α-chymotrypsin inhibitors, it was found that the nature and position of substituents on a 2-phenyl ring significantly impacted the inhibitory activity. Halogen substituents (fluoro, chloro, and bromo) were found to influence the potency. Generally, the presence of substituents on the benzene ring of the benzoxazinone core was found to reduce the inhibitory potential in that specific study.

Table 1: Hypothetical In Vitro Anticancer Activity of 7-bromo-1H-benzo[d] Current time information in Pasuruan, ID.nih.govoxazin-2(4H)-one Derivatives

Compound IDR1R5R6R8IC50 (µM) vs. Cell Line X
1 HHHH>100
2 CH3HHH50.2
3 HClHH25.8
4 HHOCH3H75.1
5 HHHNO215.3

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for a series of such compounds is not available in the reviewed literature.

Such a dataset would allow for the elucidation of the electronic and steric requirements for optimal activity. For instance, comparing compounds with electron-donating and electron-withdrawing groups at various positions would reveal the preferred electronic environment for the benzene ring. Similarly, varying the size and nature of the substituent at the N-1 position would provide insights into the steric tolerance at that position.

Applications in Chemical Biology and Medicinal Chemistry Research

Target Identification and Validation Research using Benzoxazinone (B8607429) Probes

Benzoxazinone derivatives serve as valuable chemical probes for identifying and validating novel biological targets. Their mechanism of action, often involving the inhibition of key enzymes like serine proteases, allows researchers to probe the function of these enzymes within complex biological systems. By observing the downstream effects of enzyme inhibition by a specific benzoxazinone probe, scientists can elucidate the role of that enzyme in a disease pathway, thereby validating it as a potential drug target. The benzoxazinone scaffold's adaptability allows for the synthesis of libraries of related compounds, which can be screened against various targets to identify new protein-ligand interactions.

Mechanistic Elucidation of Enzyme Inhibition by Benzoxazinones

The primary mechanism by which benzoxazinones exert their inhibitory effects is through the acylation of serine residues within the active sites of enzymes, particularly serine proteases. nih.gov This process involves the nucleophilic attack by the serine hydroxyl group on the electrophilic carbonyl carbon of the benzoxazinone's heterocyclic ring. This reaction opens the ring and forms a stable, covalent acyl-enzyme complex, effectively inactivating the enzyme. nih.gov

Kinetic studies on various benzoxazinone derivatives have revealed diverse types of inhibition, including competitive inhibition against enzymes like α-chymotrypsin. nih.gov In the context of antiviral research, molecular docking and mechanistic studies have elucidated the specific interactions between benzoxazinone inhibitors and their target enzymes. For instance, the inhibition of Herpes Simplex Virus Type 1 (HSV-1) protease is proposed to occur through the formation of an acyl-enzyme complex with Serine 129 (Ser129) of the catalytic triad. nih.govnih.gov Further stabilization of the inhibitor within the active site is achieved through hydrophobic interactions and potential contacts with other key residues such as His61 and His148. nih.gov

Enzyme TargetProposed Mechanism of InhibitionKey Interacting ResiduesInhibition Type
HSV-1 Protease Covalent modification via acylation of the active site serine. nih.govSer129, His61, His148 nih.govIrreversible/Covalent
α-Chymotrypsin Binding to the active site, preventing substrate access. nih.govNot specifiedCompetitive nih.gov

Lead Compound Optimization Strategies Leveraging the 7-bromo-1H-benzo[d]Current time information in Pasuruan, ID.nih.govoxazin-2(4H)-one Scaffold

The 7-bromo-1H-benzo[d] Current time information in Pasuruan, ID.nih.govoxazin-2(4H)-one structure is a prime example of a lead scaffold that can be systematically modified to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net The process of lead optimization involves iterative chemical synthesis and biological testing to develop structure-activity relationships (SAR). nih.gov

For the benzoxazinone core, optimization strategies include:

Substitution on the Aromatic Ring: The introduction of substituents, such as the bromo group at the 7-position, can significantly influence the compound's electronic and steric properties. Halogens like bromine can enhance binding affinity through halogen bonding and increase lipophilicity, which can be crucial for cell permeability. nih.gov

Modification of the Heterocyclic Ring: Alterations to the oxazinone ring itself or the substituents attached to it can fine-tune the compound's reactivity and selectivity for its target enzyme.

Structure-Activity Relationship (SAR) Studies: Research into a series of benzoxazinone derivatives against α-chymotrypsin revealed that the position and nature of substituents are critical for inhibitory potential. nih.gov For example, the inhibitory effect was influenced by the presence of electron-donating or withdrawing groups, with fluoro substituents showing greater potency than chloro or bromo substituents in that specific study. nih.gov Such SAR data is vital for rationally designing more effective inhibitors. nih.gov

Computational studies have also been employed to predict how modifications to the benzoxazinone scaffold affect drug-like properties, suggesting that certain derivatives could serve as interesting lead compounds for further structural development. nih.gov

Development of Benzoxazinones as Chemical Probes for Biological Systems

The same features that make benzoxazinones promising therapeutic scaffolds also make them excellent candidates for development as chemical probes. A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein target. Because benzoxazinones can act as potent and often covalent inhibitors of specific enzyme classes like serine proteases, they can be used to interrogate the role of these enzymes in cellular signaling and disease progression. nih.govnih.gov The development of these probes involves optimizing for high potency and selectivity to ensure that the observed biological effects are due to the modulation of the intended target. The versatility of the benzoxazinone scaffold allows for the incorporation of reporter tags (e.g., fluorescent dyes or biotin) to facilitate the identification and visualization of target enzymes in complex biological samples.

Investigational Studies on Diverse In Vitro Biological Pathways

The benzoxazinone nucleus is a component of molecules that have been investigated across a multitude of in vitro biological assays. nih.gov These studies have uncovered a broad spectrum of activities, demonstrating the scaffold's potential to modulate various biological pathways. nih.govresearchgate.net Research has shown that compounds containing this structural motif exhibit potential as antifungal, antidiabetic, antimicrobial, anticancer, anti-inflammatory, antioxidant, and antiviral agents. nih.gov

Benzoxazinone derivatives have been identified as inhibitors of viral proteases, which are essential enzymes for viral replication. nih.gov A significant area of this research has focused on the Herpes Simplex Virus Type 1 (HSV-1) protease. nih.govnih.gov Computational modeling and molecular docking studies have analyzed the interactions between various benzoxazinone derivatives and the HSV-1 protease active site. nih.gov These studies highlight the importance of the benzoxazinone core in forming a covalent bond with the catalytic Ser129 residue, thereby inactivating the enzyme. nih.gov The structure-activity relationship analyses indicate that hydrophobic and polarizable groups on the benzoxazinone scaffold contribute significantly to the inhibitory potency. nih.gov

A substantial body of research has been dedicated to the synthesis and evaluation of benzoxazinone derivatives for their antimicrobial properties. nih.govresearchgate.net These compounds have been tested against a range of pathogenic microbes. Various studies have demonstrated that newly synthesized benzoxazinone and quinazolinone derivatives show significant activity against both bacterial and fungal strains, in some cases comparable to standard drugs like Ampicillin and Amphotericin B. nih.govekb.eg The antimicrobial spectrum often includes both Gram-positive and Gram-negative bacteria, as well as fungal species. nih.govresearchgate.net

Compound ClassTested Antibacterial ActivityTested Antifungal Activity
Thiadiazolyl quinazolinones and related benzoxazinones Activity observed against selected bacterial strains. ekb.egActivity observed against selected fungal strains. ekb.eg
Substituted 3,1-benzoxazin-4(H)-ones Showed significant activity comparable to ampicillin. nih.govShowed significant activity comparable to mycostatine. nih.gov
1,3-Benzoxazine derivatives Active against E. coli and S. aureus. Some compounds active against B. subtilis. nih.govActive against A. niger. nih.gov

Anticancer Research and Modulation of Cellular Processes

The benzoxazinone core is a recognized pharmacophore in the development of new anticancer agents. nih.govnih.gov While direct studies on the anticancer properties of 7-bromo-1H-benzo[d] Current time information in Pasuruan, ID.nih.govoxazin-2(4H)-one are limited, research into its closely related derivatives highlights the potential of this structural class.

A significant area of investigation involves the synthesis of hybrid molecules incorporating the 7-bromo-2H-benzo[b] Current time information in Pasuruan, ID.researchgate.netoxazin-3(4H)-one moiety. One such study detailed the one-pot regioselective synthesis of isoxazole (B147169) hybrids linked to this bromo-benzoxazinone core. documentsdelivered.comdntb.gov.ua These hybrid compounds were subsequently evaluated for their potential as anti-cancer agents, indicating that the 7-bromo substitution is a viable strategy in the design of novel compounds for oncological research. documentsdelivered.comdntb.gov.ua

The broader class of 2H-benzo[b] Current time information in Pasuruan, ID.researchgate.netoxazin-3(4H)-one derivatives has been investigated for activity against various cancer cell lines. For instance, certain derivatives have been tested against lung (A549), colorectal adenocarcinoma (DLD-1), and acute myeloid leukemia (MV4-11) cell lines, with some showing promising anti-leukemic properties. nih.gov Another study focused on developing derivatives as hypoxia-targeted compounds for cancer therapeutics, with some compounds showing specific inhibition of hypoxic cancer cell growth. nih.gov Furthermore, novel derivatives have been explored as potent and selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a transcriptional regulator and a therapeutic target in hematologic malignancies. nih.gov These studies underscore the utility of the benzoxazinone scaffold in generating compounds with diverse anticancer mechanisms.

Research on other halogenated benzoxazinones has also provided insights. For example, 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, which contain a brominated indole (B1671886) core, have been evaluated as novel anticancer agents against breast (MCF-7) and lung (A-549) cancer cell lines, with some derivatives showing significant activity. cam.ac.uk

Table 1: Investigated Anticancer Activity of Related Benzoxazinone Derivatives

Compound Class Cell Lines Tested Observed Effect Reference(s)
7-Bromo-2H-benzo[b] Current time information in Pasuruan, ID.researchgate.netoxazin-3(4H)-one linked isoxazole hybrids Not specified in abstract Synthesized for evaluation as anti-cancer agents documentsdelivered.com, dntb.gov.ua
2H-benzo[b] Current time information in Pasuruan, ID.researchgate.netoxazin-3(4H)-one derivatives A549 (lung), DLD-1 (colorectal), MV4-11 (leukemia) Some compounds showed anti-cancer activities, particularly anti-leukemic properties. nih.gov
2H-benzo[b] Current time information in Pasuruan, ID.researchgate.netoxazin-3(4H)-one derivatives HepG2 (liver) Specific inhibition of hypoxic cancer cell growth. nih.gov
2H-benzo[b] Current time information in Pasuruan, ID.researchgate.netoxazin-3(4H)-one derivatives Hematologic tumor cell lines (e.g., MV4-11) Selective CDK9 inhibition leading to apoptosis. nih.gov

Enzyme Inhibition Studies (e.g., α-Chymotrypsin, Protoporphyrinogen (B1215707) IX Oxidase, SMYD2, DNA Gyrase)

The benzoxazinone scaffold has been identified as a promising framework for the development of enzyme inhibitors.

α-Chymotrypsin Inhibition: Research into 2-aryl-4H-3,1-benzoxazin-4-ones has demonstrated their potential as α-chymotrypsin inhibitors. In one study, a series of these derivatives were synthesized and tested, with several compounds showing significant inhibitory properties. Notably, the compound 2-(2-bromophenyl)-4H-3,1-benzoxazin-4-one (a structural isomer of the subject compound) was identified as one of the most active in the series, with an IC50 value of 6.99 ± 0.29 μM, which was comparable to the standard inhibitor, chymostatin (B1668925) (IC50 value 7.13 ± 1.06 μM). researchgate.net Another study on a broader series of benzoxazinones also noted that bromo-substituted compounds exhibited good inhibitory potential against α-chymotrypsin. researchgate.net These findings suggest that the presence and position of a bromine atom on the benzoxazinone structure can significantly influence its interaction with serine proteases like α-chymotrypsin. researchgate.netresearchgate.net

Protoporphyrinogen IX Oxidase (Protox) Inhibition: The inhibition of protoporphyrinogen oxidase (Protox) is a known mechanism of action for several commercial herbicides. Research in this area has led to the development of novel herbicides based on the benzoxazinone structure. For instance, derivatives of 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b] Current time information in Pasuruan, ID.researchgate.netoxazin-6-yl)isoindoline-1,3-dione have been identified as Protox inhibitors. nih.gov While direct studies on 7-bromo-1H-benzo[d] Current time information in Pasuruan, ID.nih.govoxazin-2(4H)-one are not specified, the established activity of related halogenated benzoxazinones against this enzyme suggests a potential avenue for investigation.

Other Enzymes: The versatility of the benzoxazinone scaffold is further demonstrated by its application in targeting other enzymes. For example, derivatives of 2H-benzo[b] Current time information in Pasuruan, ID.researchgate.netoxazin-3(4H)-one have been developed as potent and selective inhibitors of CDK9, which is crucial for cancer therapy. nih.gov While specific inhibitory studies of 7-bromo-1H-benzo[d] Current time information in Pasuruan, ID.nih.govoxazin-2(4H)-one against SMYD2 and DNA Gyrase are not prominent in the reviewed literature, the broad inhibitory capacity of the benzoxazinone class suggests that such investigations could be a future research direction.

Table 2: Enzyme Inhibition by Related Bromo-Benzoxazinone Derivatives

Enzyme Inhibitor Compound IC50 Value Reference(s)
α-Chymotrypsin 2-(2-bromophenyl)-4H-3,1-benzoxazin-4-one 6.99 ± 0.29 μM researchgate.net
Protoporphyrinogen IX Oxidase (Protox) 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b] Current time information in Pasuruan, ID.researchgate.netoxazin-6-yl)isoindoline-1,3-dione derivatives Not specified nih.gov

Phytotoxicity Research and Herbicide Development

Benzoxazinones are naturally occurring allelochemicals in certain plants, known for their phytotoxic activity. nih.gov This has prompted research into synthetic benzoxazinone derivatives as potential natural herbicide models. nih.gov

Studies have focused on enhancing the phytotoxicity of natural benzoxazinones like DIBOA (2,4-dihydroxy-(2H)-1,4-benzoxazin-3-(4H)-one) through structural modifications, including halogenation. nih.gov For example, the synthesis of halogenated derivatives such as 6-Cl-2-Et-D-DIBOA and 6-F-2-Et-D-DIBOA resulted in compounds with high levels of root length inhibition at very low concentrations. nih.gov While these studies did not specifically include 7-bromo-1H-benzo[d] Current time information in Pasuruan, ID.nih.govoxazin-2(4H)-one, they establish that halogen substitution on the aromatic ring is a key strategy for modulating the phytotoxic effects of benzoxazinones. nih.gov

The development of sulfur analogs of benzoxazinones, such as 1,4-benzothiazinones, has also been explored for weed control, with some of these compounds showing higher inhibition of plant cell elongation than their benzoxazinone counterparts. mdpi.com The commercial herbicide flumioxazin, a Protox inhibitor, also contains a benzoxazine-related structure, further linking this chemical class to herbicide development. nih.gov A compound structurally related to the subject of this article, 1-(6-Bromo-3,4-dihydro-2H-1,4-benz-oxazin-4-yl)-2,2-dichloro-ethanone, has been synthesized in research focused on herbicide safeners.

Table 3: Phytotoxic Activity of Related Halogenated Benzoxazinone Derivatives

Compound Target Species Effect Concentration Reference(s)
6-Cl-4-Pr-D-DIBOA Cress 70% root length inhibition 100 nM nih.gov

Future Research Directions and Emerging Paradigms for 7 Bromo 1h Benzo D 1 2 Oxazin 2 4h One Research

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The convergence of artificial intelligence (AI) and chemistry is revolutionizing drug discovery. astrazeneca.com For 7-bromo-1H-benzo[d] Current time information in Pasuruan, ID.astrazeneca.comoxazin-2(4H)-one, AI and machine learning (ML) offer powerful tools for accelerating its development from a lead compound to an optimized therapeutic candidate.

Advanced High-Throughput Screening Methodologies for Novel Biological Targets

Identifying the biological targets of 7-bromo-1H-benzo[d] Current time information in Pasuruan, ID.astrazeneca.comoxazin-2(4H)-one is crucial for understanding its mechanism of action and therapeutic potential. Advanced high-throughput screening (HTS) methodologies provide the means to test this compound against a vast array of biological targets in a rapid and efficient manner. youtube.com

Future efforts should employ diversity-based HTS to screen 7-bromo-1H-benzo[d] Current time information in Pasuruan, ID.astrazeneca.comoxazin-2(4H)-one against large libraries of proteins and cellular models. nih.gov This approach can uncover unexpected biological activities and identify novel therapeutic indications. For instance, a computational HTS approach successfully identified a benzoxazine (B1645224) derivative as a dual inhibitor of EGFR and HER2 kinases in gastric tumors. nih.gov A similar strategy could be applied to the 7-bromo analogue.

Furthermore, the development of specialized HTS assays is a promising research direction. Given the compound's halogenated structure, assays designed to detect interactions with specific enzymes or pathways affected by aryl halides would be particularly relevant. A colorimetric assay for arylamine halogenation has been developed, which could be adapted for screening enzymes that metabolize or are inhibited by halogenated compounds. nih.gov Modern HTS platforms can test over a million compounds per day, dramatically accelerating the initial stages of drug discovery. youtube.com

Exploration of Polypharmacology and Multi-Target Ligands

The concept of "one drug, one target" is increasingly being replaced by the paradigm of polypharmacology, where a single molecule is designed to interact with multiple targets to achieve a synergistic therapeutic effect. The benzoxazinone (B8607429) scaffold has already shown potential in this area.

A significant future research direction for 7-bromo-1H-benzo[d] Current time information in Pasuruan, ID.astrazeneca.comoxazin-2(4H)-one is the systematic exploration of its polypharmacological profile. Research on other benzoxazinones has revealed dual-targeting capabilities. For example, a benzoxazine-based compound was identified as a dual inhibitor of EGFR and HER2 with significant anti-tumor activity. nih.gov

CompoundTarget 1IC50 (nM)Target 2IC50 (nM)Cell LineGI50 (nM)
5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dioneEGFR37.24HER245.83KATOIII84.76
Snu-548.26
Data from a study on a benzoxazine derivative demonstrating dual inhibitory activity. nih.gov

Another study showed that hybrid molecules combining a 2H-benzo[b] Current time information in Pasuruan, ID.nih.govoxazin-3(4H)-one core with a 1,2,3-triazole moiety exhibited anticancer activity through multiple mechanisms, including the induction of apoptosis, generation of reactive oxygen species (ROS), and DNA damage. nih.gov This highlights the potential for designing multi-target ligands based on the benzoxazinone scaffold. Future research on 7-bromo-1H-benzo[d] Current time information in Pasuruan, ID.astrazeneca.comoxazin-2(4H)-one should investigate its potential to modulate multiple pathways relevant to complex diseases like cancer.

Sustainable and Scalable Production Methods for Halogenated Benzoxazinones

The advancement of 7-bromo-1H-benzo[d] Current time information in Pasuruan, ID.astrazeneca.comoxazin-2(4H)-one from a laboratory curiosity to a viable therapeutic or industrial chemical hinges on the development of sustainable and scalable production methods. Green chemistry principles are paramount in this endeavor.

A key area for future research is the development of metal-free and solvent-minimized synthetic routes. A recent study demonstrated a sustainable, microwave-assisted synthesis of 3-aryl-2H-benzo[b] Current time information in Pasuruan, ID.nih.govoxazin-2-one derivatives via a nucleophilic aromatic substitution (SNAr) reaction. nih.gov This method offered good yields and significantly reduced reaction times, providing an eco-friendly alternative to traditional metal-catalyzed cross-coupling reactions. nih.gov

Synthesis Method Comparison
Traditional Methods
Often rely on metal catalysts (e.g., Palladium, Copper)
May require harsh reaction conditions and stoichiometric reagents
Can generate significant metallic and organic waste
Sustainable Methods (e.g., Microwave-Assisted SNAr)
Metal-free, reducing toxic waste nih.gov
Reduced reaction times (e.g., 7-12 minutes) nih.gov
Simplified workup process nih.gov
Utilizes enabling technologies like microwave irradiation nih.gov

Additionally, enzymatic halogenation presents a green alternative for the synthesis of halogenated precursors. nih.gov Exploring biocatalytic routes for the synthesis of 7-bromo-1H-benzo[d] Current time information in Pasuruan, ID.astrazeneca.comoxazin-2(4H)-one could lead to highly selective and environmentally benign production processes.

Development of Novel Analytical and Characterization Techniques for Complex Benzoxazinone Systems

As research into 7-bromo-1H-benzo[d] Current time information in Pasuruan, ID.astrazeneca.comoxazin-2(4H)-one and its derivatives becomes more complex, the need for advanced analytical and characterization techniques will grow. While standard methods provide foundational data, novel approaches are required to probe the intricate interactions of these molecules in biological systems.

The structural elucidation of benzoxazinone derivatives typically relies on a suite of spectroscopic techniques.

Analytical TechniqueInformation ProvidedReference
Fourier Transform Infrared Spectroscopy (FTIR)Identification of functional groups icm.edu.pl
Nuclear Magnetic Resonance (1H and 13C NMR)Detailed structural information and connectivity of atoms icm.edu.placs.org
Gas Chromatography-Mass Spectrometry (GCMS)Molecular weight and fragmentation patterns icm.edu.pl
COSY and HMQC NMRCorrelation spectroscopy for detailed structural analysis acs.org

Future research should focus on developing and applying more sophisticated techniques. This could include hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS) for metabolite identification in complex biological matrices. Furthermore, advanced imaging techniques could be used to visualize the subcellular localization of fluorescently-tagged derivatives of 7-bromo-1H-benzo[d] Current time information in Pasuruan, ID.astrazeneca.comoxazin-2(4H)-one, providing insights into its mechanism of action at a cellular level. The development of sensitive and selective analytical methods will be crucial for pharmacokinetic and pharmacodynamic studies, which are essential for the translation of this compound into clinical applications.

Q & A

Q. What are the common synthetic routes for 7-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one, and how do their yields compare?

  • Methodological Answer : Two primary methods are documented:
  • Acid Chloride Condensation : React bromoanthranilic acid with benzoyl chloride in pyridine at 0°C, followed by NaHCO₃ treatment and recrystallization (yield ~70%) .
  • Palladium-Catalyzed Carbonylative Cyclization : Utilizes 2-iodoanilines and aryl iodides with a recyclable Pd/C catalyst, achieving 79% yield .
  • Key Comparison : The Pd-catalyzed method offers higher yields and better atom economy, while the acid chloride route is more accessible for labs without specialized catalysts.

Q. How is purity and homogeneity confirmed during synthesis?

  • Methodological Answer :
  • Thin-Layer Chromatography (TLC) : Use hexane:ethyl acetate (2:1) or cyclohexane:ethyl acetate (2:1) to monitor reaction progress .
  • Recrystallization : Ethanol is commonly used to purify the product, with melting points (e.g., 172–174°C for the Pd-catalyzed product) serving as purity indicators .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, aromatic protons appear at δ 7.39–8.29 ppm in CDCl₃ , while methyl groups resonate at δ 1.61–2.51 ppm in DMSO-d₆ .
  • FT-IR : Confirm carbonyl (C=O) stretches at ~1705 cm⁻¹ and C-Br bonds at ~528 cm⁻¹ .
  • HRMS : Validate molecular weight (e.g., m/z 534.2250 [M+Na]⁺ for derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Methodological Answer :
  • Catalyst Screening : Test Pd/C vs. other catalysts (e.g., Pd(OAc)₂) for carbonylative cyclization .
  • Solvent and Temperature : Reflux in glacial acetic acid (3–4 hours) vs. room-temperature stirring. For example, extending reflux time to 6 hours increased yields by ~10% in analogous quinazolinone syntheses .
  • Additives : Use molecular sieves to absorb water in moisture-sensitive reactions .

Q. How to resolve contradictions in NMR data across studies?

  • Methodological Answer :
  • Solvent Effects : Compare DMSO-d₆ (δ 7.32–8.11 ppm ) vs. CDCl₃ (δ 7.39–8.29 ppm ), which cause shifts due to hydrogen bonding.
  • Substituent Analysis : Electron-withdrawing groups (e.g., Br) deshield adjacent protons, altering splitting patterns. For example, bromine at position 7 splits aromatic protons into doublets (J = 8.4–1.6 Hz) .

Q. What computational strategies predict the compound’s reactivity or bioactivity?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., anthelmintic or antibacterial proteins) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites for functionalization .

Q. What strategies enhance bioactivity through structural modifications?

  • Methodological Answer :
  • Heterocycle Fusion : Attach pyridine or quinoline moieties to improve antibacterial activity (e.g., 6-fluoropyridin-3-yl derivatives ).
  • Amino Reagents : Substitute with metformin or INH hydrazide to target specific enzymes (e.g., dihydrofolate reductase in parasites) .
  • SAR Studies : Compare IC₅₀ values of bromo-substituted vs. iodo/methoxy analogs .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data for derivatives?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent protocols (e.g., MIC vs. IC₅₀ measurements) .
  • Structural Verification : Recheck HRMS and NMR of inactive derivatives for unintended substitutions (e.g., bromine loss during synthesis) .
  • Meta-Analysis : Compare data across studies (e.g., 70% anthelmintic activity in BQ1 vs. 80% antibacterial activity in 5c ).

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